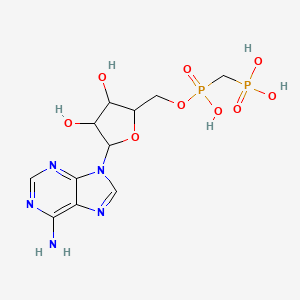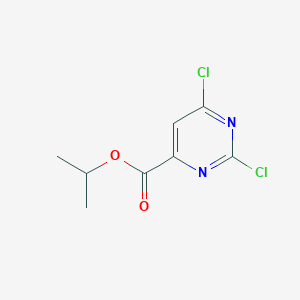
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and an ester group at position 4. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2,6-dichloropyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloropyrimidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Applications De Recherche Scientifique
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex pyrimidine derivatives.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl 2,4-dichloropyrimidine-5-carboxylate
- 2,6-Diamino-4-chloropyrimidine
- Methyl 2,6-dichloropyridine-4-carboxylate
Uniqueness
Propan-2-yl 2,6-dichloropyrimidine-4-carboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Propriétés
| 92638-07-8 | |
Formule moléculaire |
C8H8Cl2N2O2 |
Poids moléculaire |
235.06 g/mol |
Nom IUPAC |
propan-2-yl 2,6-dichloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-6(9)12-8(10)11-5/h3-4H,1-2H3 |
Clé InChI |
LTSFAKXUXAKDJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



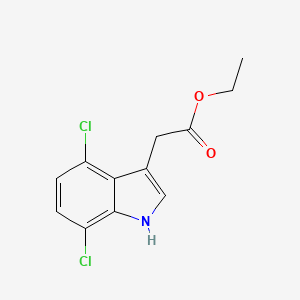
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
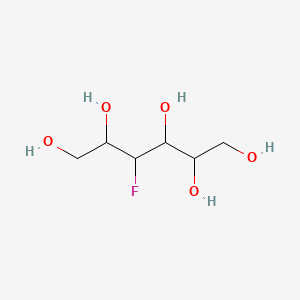
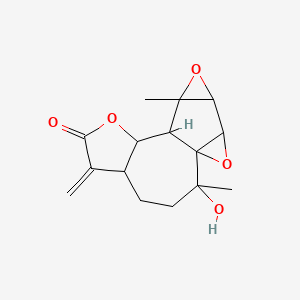
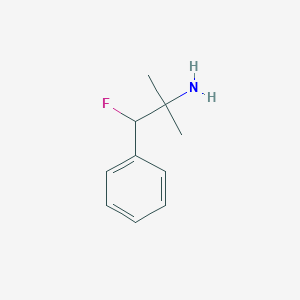
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
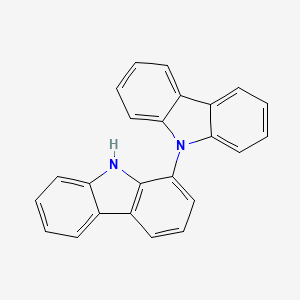
![N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)
